molecular formula C15H10FNO2S2 B12162451 5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12162451
M. Wt: 319.4 g/mol
InChI Key: MHONNHMTGYCTLM-JYRVWZFOSA-N
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Description

5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for further investigation in the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug lead. Its structural features suggest it could interact with various biological pathways, making it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in the development of new materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and furylmethyl groups can enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The thioxo group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(2-Bromophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(2-Methylphenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorophenyl group in 5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and potential biological activity. This makes the compound particularly interesting for further research and development in various scientific fields.

Properties

Molecular Formula

C15H10FNO2S2

Molecular Weight

319.4 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10FNO2S2/c16-12-6-2-1-4-10(12)8-13-14(18)17(15(20)21-13)9-11-5-3-7-19-11/h1-8H,9H2/b13-8-

InChI Key

MHONNHMTGYCTLM-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)F

Origin of Product

United States

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